Ethyl 4-(2-oxopropyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

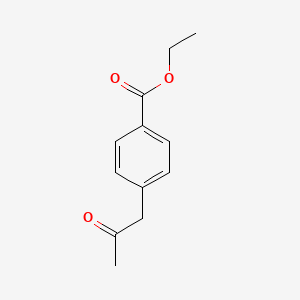

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(2-oxopropyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-15-12(14)11-6-4-10(5-7-11)8-9(2)13/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNSZJDYXNBUEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602812 | |

| Record name | Ethyl 4-(2-oxopropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73013-51-1 | |

| Record name | Ethyl 4-(2-oxopropyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73013-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(2-oxopropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Data of Ethyl 4-(2-oxopropyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-(2-oxopropyl)benzoate, a compound of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and characterization.

Molecular Structure

Chemical Formula: C₁₂H₁₄O₃ Molecular Weight: 206.24 g/mol Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the different types of protons and their immediate electronic environment. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl -CH₃ | ~1.3-1.4 | Triplet (t) | ~7.1 |

| Propanone -CH₃ | ~2.2 | Singlet (s) | N/A |

| Propanone -CH₂ | ~3.8 | Singlet (s) | N/A |

| Ethyl -CH₂ | ~4.3-4.4 | Quartet (q) | ~7.1 |

| Aromatic H (ortho to -CH₂C(O)CH₃) | ~7.3 | Doublet (d) | ~8.0 |

| Aromatic H (ortho to -COOEt) | ~7.9-8.0 | Doublet (d) | ~8.0 |

Note: These are predicted values and may vary slightly from experimental results.[1]

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~14 |

| Propanone -CH₃ | ~29 |

| Propanone -CH₂ | ~45 |

| Ethyl -CH₂ | ~61 |

| Aromatic CH (ortho to -CH₂C(O)CH₃) | ~128 |

| Aromatic CH (ortho to -COOEt) | ~130 |

| Aromatic C (ipso, attached to -COOEt) | ~131 |

| Aromatic C (ipso, attached to -CH₂C(O)CH₃) | ~136 |

| Ester C=O | ~166 |

| Ketone C=O | ~206 |

Note: These are predicted values and may vary slightly from experimental results.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=O stretch (ketone) | ~1715 | Strong |

| C=O stretch (ester) | ~1720 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium |

| C-O stretch (ester) | 1300-1000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z (mass-to-charge ratio) | Description |

| [M]⁺ | 206 | Molecular Ion |

| [M - CH₃]⁺ | 191 | Loss of a methyl radical from the propanone group |

| [M - OCH₂CH₃]⁺ | 161 | Loss of the ethoxy radical from the ester group |

| [C₆H₄CH₂C(O)CH₃]⁺ | 147 | |

| [C₆H₄CO]⁺ | 105 | Loss of the 2-oxopropyl group followed by the ethoxy group |

| [C₆H₅]⁺ | 77 | Loss of the ester and 2-oxopropyl groups |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution should be clear and free of any particulate matter.[2]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm.

FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[5][6]

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the beam path and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.[7][8]

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).[9][10]

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS, which bombards the sample with high-energy electrons to induce ionization and fragmentation.[9][10]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[9]

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

- 1. This compound | 73013-51-1 | Benchchem [benchchem.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. benchchem.com [benchchem.com]

- 4. nmr.ceitec.cz [nmr.ceitec.cz]

- 5. web.mit.edu [web.mit.edu]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. mse.washington.edu [mse.washington.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of Ethyl 4-(2-oxopropyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of Ethyl 4-(2-oxopropyl)benzoate, a compound of interest in synthetic and medicinal chemistry. This document outlines the key identifiers, predicted and available physical characteristics, and spectroscopic data for this molecule. Detailed experimental protocols for its synthesis via Fischer esterification, subsequent purification by column chromatography, and analysis by High-Performance Liquid Chromatography (HPLC) are provided. Additionally, the known chemical reactivity and potential biological significance, based on related structures, are discussed.

Introduction

This compound is a benzoate ester derivative with a ketone functional group. Its structure presents multiple sites for chemical modification, making it a potentially valuable intermediate in the synthesis of more complex molecules, including novel therapeutic agents. This guide aims to consolidate the available technical information on this compound to support further research and development.

Core Properties

A summary of the fundamental identifiers and physical properties of this compound is presented below.

Identifiers and General Properties

| Property | Value | Reference |

| CAS Number | 73013-51-1 | [1][2] |

| Molecular Formula | C₁₂H₁₄O₃ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| InChI Key | RJNSZJDYXNBUEF-UHFFFAOYSA-N | [1] |

Physical Properties

| Property | This compound (Predicted/Unavailable) | Ethyl Benzoate (Experimental) | Reference |

| Melting Point | Data not available | -34 °C | [3] |

| Boiling Point | Data not available | 212 °C | [3] |

| Density | Data not available | 1.045 g/cm³ | [3] |

| Solubility | Data not available | Insoluble in water; soluble in organic solvents | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data provides insight into the chemical environment of the protons and carbons within the molecule.

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.95 | d | 2H, Aromatic |

| ~7.25 | d | 2H, Aromatic |

| ~4.35 | q | 2H, -OCH₂CH₃ |

| ~3.70 | s | 2H, -CH₂C(O)- |

| ~2.20 | s | 3H, -C(O)CH₃ |

| ~1.38 | t | 3H, -OCH₂CH₃ |

¹³C NMR (Predicted) [1]

| Chemical Shift (ppm) | Assignment |

| ~206 | Ketone C=O |

| ~166 | Ester C=O |

| ~144 | Aromatic C |

| ~130 | Aromatic C |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~61 | -OCH₂CH₃ |

| ~50 | -CH₂C(O)- |

| ~30 | -C(O)CH₃ |

| ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the ketone and ester functional groups.

| Frequency (cm⁻¹) | Functional Group |

| ~1720 | Ester C=O stretch |

| ~1715 | Ketone C=O stretch |

| ~1270 | C-O stretch (ester) |

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z = 206.24.

Synthesis and Purification

The primary route for the synthesis of this compound is the Fischer esterification of 4-(2-oxopropyl)benzoic acid with ethanol.[1]

Experimental Protocol: Fischer Esterification

This protocol is based on general Fischer esterification procedures.

Materials:

-

4-(2-oxopropyl)benzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(2-oxopropyl)benzoic acid (1.0 eq) in a large excess of anhydrous ethanol (e.g., 10-20 eq).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification by Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Analytical Methods

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for analyzing the purity of this compound.

Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

Procedure:

-

Prepare a standard solution of the purified compound of known concentration in the mobile phase.

-

Dissolve the sample to be analyzed in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Analyze the resulting chromatograms to determine the retention time and purity of the sample.

Chemical Reactivity

This compound possesses two key reactive sites: the ester and the ketone functionalities, as well as the aromatic ring.

-

Hydrolysis: The ester group can be hydrolyzed back to the corresponding carboxylic acid, 4-(2-oxopropyl)benzoic acid, under acidic or basic conditions.[1]

-

Reactions of the Ketone: The ketone carbonyl group can undergo various reactions such as reduction to a secondary alcohol, reductive amination, and aldol condensation.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions. The directing effects of the existing substituents will influence the position of the incoming electrophile.

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is limited. However, the structural motif is present in compounds with reported biological activities, suggesting potential avenues for investigation. For instance, some benzoate derivatives have been explored for their anticancer and antibacterial properties.

Due to the lack of specific biological data for this compound, a signaling pathway diagram cannot be accurately generated at this time. Further research is required to elucidate its biological targets and mechanism of action.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the synthesis and analysis of this compound.

Caption: General workflow for the synthesis, purification, and analysis of this compound.

References

Technical Guide: Characterization and Purity of Ethyl 4-(2-oxopropyl)benzoate (CAS Number: 73013-51-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(2-oxopropyl)benzoate, identified by CAS number 73013-51-1, is a benzoate ester derivative with potential applications in chemical synthesis and pharmaceutical research. This technical guide provides a comprehensive overview of its characterization and purity assessment, offering detailed experimental protocols and data interpretation. The document is intended to serve as a valuable resource for professionals engaged in the research and development of novel chemical entities.

Chemical Identity and Physical Properties

| Property | Value | Source |

| CAS Number | 73013-51-1 | N/A |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₁₂H₁₄O₃ | N/A |

| Molecular Weight | 206.24 g/mol | N/A |

| Typical Purity | ≥ 95% | N/A |

Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of different types of protons and their immediate chemical environment.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet (d) | 2H | Aromatic (ortho to -COOEt) |

| ~7.30 | Doublet (d) | 2H | Aromatic (ortho to -CH₂C(O)CH₃) |

| ~4.35 | Quartet (q) | 2H | -OCH₂CH₃ |

| ~3.75 | Singlet (s) | 2H | -CH₂C(O)CH₃ |

| ~2.20 | Singlet (s) | 3H | -C(O)CH₃ |

| ~1.38 | Triplet (t) | 3H | -OCH₂CH₃ |

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~206 | Ketone Carbonyl (-C(O)CH₃) |

| ~166 | Ester Carbonyl (-COOEt) |

| ~138 | Aromatic (C-CH₂C(O)CH₃) |

| ~130 | Aromatic (C-COOEt) |

| ~129 | Aromatic (CH ortho to -COOEt) |

| ~128 | Aromatic (CH ortho to -CH₂C(O)CH₃) |

| ~61 | -OCH₂CH₃ |

| ~49 | -CH₂C(O)CH₃ |

| ~30 | -C(O)CH₃ |

| ~14 | -OCH₂CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1710 | Strong | C=O stretch (ketone) |

| ~1610, ~1580 | Medium | C=C stretch (aromatic) |

| ~1270, ~1100 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

| m/z | Interpretation |

| 206 | [M]⁺ (Molecular ion) |

| 161 | [M - OCH₂CH₃]⁺ |

| 133 | [M - COOCH₂CH₃]⁺ |

| 119 | [C₈H₇O]⁺ |

| 43 | [CH₃CO]⁺ |

Purity Analysis

The purity of this compound is critical for its intended applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing purity and identifying potential impurities.

High-Performance Liquid Chromatography (HPLC)

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in Acetonitrile |

Gas Chromatography-Mass Spectrometry (GC-MS)

| Parameter | Condition |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (Split ratio 50:1) |

| Oven Program | Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 280 °C (hold 5 min) |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-450 amu |

| Sample Preparation | 1 mg/mL in Dichloromethane |

Experimental Protocols

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

FTIR Spectroscopy Protocol

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a standard FTIR spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

GC-MS Purity Analysis Protocol

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

-

Instrument Setup: Set up the GC-MS system according to the parameters outlined in Table 4.2.

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Data Analysis: Integrate the peaks in the TIC. Calculate the purity by dividing the peak area of the main component by the total peak area of all components. Identify any impurities by comparing their mass spectra with a library database (e.g., NIST).

Potential Biological Activity and Signaling Pathway

This compound is an ester and is likely to be hydrolyzed in vivo by esterases to its corresponding carboxylic acid, 4-(2-oxopropyl)benzoic acid, and ethanol. The biological activity is therefore likely attributable to the carboxylic acid metabolite.

Structurally similar compounds, such as 4-(2,2-dimethyl-1-oxopropyl)benzoic acid, have been reported to act as prodrugs whose metabolites can inhibit hepatic gluconeogenesis.[1][2] This inhibition is achieved through the sequestration of coenzyme A (CoA) and the inhibition of medium-chain acyltransferase.[1][2] Based on this, a plausible mechanism of action for 4-(2-oxopropyl)benzoic acid involves its conversion to a CoA ester, which then interferes with fatty acid metabolism and, consequently, gluconeogenesis.

Experimental Workflow and Signaling Diagrams

Caption: General experimental workflow for the characterization and purity analysis of a chemical compound.

Caption: Plausible metabolic activation and signaling pathway for this compound in hepatocytes.

References

Molecular weight and formula of Ethyl 4-(2-oxopropyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-(2-oxopropyl)benzoate (CAS No. 73013-51-1), a benzoate ester of interest in chemical synthesis and potentially as a scaffold in medicinal chemistry. This document details the compound's physicochemical properties, spectral characteristics, and established experimental protocols for its synthesis and analysis. A central focus is placed on the Fischer-Speier esterification of its carboxylic acid precursor, 4-(2-oxopropyl)benzoic acid. Furthermore, this guide outlines a conceptual workflow for evaluating the biological activity of novel derivatives, reflecting its potential utility in drug discovery programs. All quantitative data are presented in standardized tables, and key processes are visualized using logical diagrams to ensure clarity and accessibility for research and development professionals.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a central benzene ring substituted at the 1- and 4- positions with an ethyl ester group and an oxopropyl (acetone) group, respectively. Its core molecular and physical characteristics are summarized below.

Table 1: Molecular and Physical Properties of this compound

| Property | Value | Citation(s) |

| Molecular Formula | C₁₂H₁₄O₃ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| CAS Number | 73013-51-1 | [1] |

| Appearance | Not explicitly reported | |

| Melting Point | Not explicitly reported | |

| Boiling Point | Not explicitly reported | |

| Purity (Typical) | ≥95% | [1] |

Spectroscopic Data for Structural Elucidation

Structural confirmation of this compound relies on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While experimentally determined spectra for this specific molecule are not widely published, predicted data based on established principles provide a reliable framework for characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group, the oxopropyl side chain, and the para-substituted aromatic ring.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl -CH₃ | ~1.3 - 1.4 | Triplet (t) | ~7.1 |

| Propanone -CH₃ | ~2.2 | Singlet (s) | N/A |

| Propanone -CH₂ | ~3.8 | Singlet (s) | N/A |

| Ethyl -CH₂ | ~4.3 - 4.4 | Quartet (q) | ~7.1 |

| Aromatic H (ortho to -CH₂C(O)CH₃) | ~7.3 | Doublet (d) | ~8.0 |

| Aromatic H (ortho to -COOEt) | ~8.0 | Doublet (d) | ~8.0 |

| Predicted values are based on standard chemical shift tables and analysis of structurally similar compounds.[1] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule, with two distinct carbonyl signals from the ketone and ester groups expected at the downfield end of the spectrum.

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~14 |

| Propanone -CH₃ | ~29 |

| Propanone -CH₂ | ~45 |

| Ethyl -CH₂ | ~61 |

| Aromatic CH (ortho to -CH₂C(O)CH₃) | ~128 |

| Aromatic CH (ortho to -COOEt) | ~130 |

| Aromatic C (ipso, attached to -COOEt) | ~131 |

| Aromatic C (ipso, attached to -CH₂C(O)CH₃) | ~136 |

| Ester C=O | ~166 |

| Ketone C=O | Not explicitly predicted, expected >200 ppm |

| Predicted values are based on standard chemical shift tables and analysis of structurally similar compounds.[1] The ketone carbonyl is typically found significantly downfield. |

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

Table 4: Key IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Ester C=O Stretch | ~1720 |

| Ketone C=O Stretch | ~1700 |

Experimental Protocols

Synthesis via Fischer-Speier Esterification

A primary and robust method for synthesizing this compound is the acid-catalyzed esterification of its corresponding carboxylic acid, 4-(2-oxopropyl)benzoic acid, with ethanol.[1]

Reaction: 4-(2-oxopropyl)benzoic acid + Ethanol ⇌ this compound + Water

Materials:

-

4-(2-oxopropyl)benzoic acid (1.0 eq)

-

Anhydrous Ethanol (used in excess, acts as solvent and reagent)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1-0.3 eq)

-

10% Sodium Carbonate solution

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(2-oxopropyl)benzoic acid in an excess of anhydrous ethanol.

-

Catalyst Addition: With gentle stirring, slowly add the catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 3-5 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.[1]

-

Work-up: Allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel containing cold water.

-

Neutralization: Carefully add 10% sodium carbonate solution dropwise to neutralize the remaining acid catalyst. Continue addition until gas evolution (CO₂) ceases and the aqueous layer is neutral or slightly basic (pH > 8).

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether) multiple times. Combine the organic layers.

-

Washing: Wash the combined organic extracts sequentially with water and then with brine to remove any residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: If necessary, the crude product can be further purified using flash column chromatography on silica gel.

Figure 1. Workflow for the synthesis of this compound.

Potential Research Applications and Workflow

While direct biological targets for this compound are not yet identified, its structural motifs are present in molecules with known biological activities. For example, derivatives of benzoic acid are explored for anti-inflammatory and antibacterial properties.[1] The compound's dual ketone and ester functionalities make it an excellent scaffold for chemical modification to generate a library of novel derivatives for biological screening.

A logical workflow for exploring its potential in drug development would involve leveraging its reactive sites for derivatization, followed by a systematic biological evaluation.

Figure 2. Conceptual workflow for drug discovery based on the target scaffold.

Conclusion

This compound serves as a well-defined chemical entity with established synthetic routes. This guide provides the foundational chemical data and experimental protocols necessary for its preparation and characterization. Its true potential may lie in its utility as a versatile starting material for the synthesis of more complex molecules. The provided workflow illustrates a strategic approach for leveraging this scaffold in medicinal chemistry and drug discovery, inviting further exploration by researchers in the field.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 4-(2-oxopropyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for Ethyl 4-(2-oxopropyl)benzoate, a valuable building block in pharmaceutical and materials science. This document outlines the primary synthetic routes, detailing the necessary starting materials and key reaction types. Experimental protocols for representative transformations are provided, and quantitative data from the literature is summarized. A logical workflow is presented to aid researchers in selecting the most appropriate synthetic strategy based on available precursors and desired scale.

Introduction

This compound is a bifunctional organic molecule featuring a ketone and an ester moiety. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The ability to selectively target either the ketone or the ester for further chemical transformations underscores its utility in medicinal chemistry and drug discovery. This guide focuses on the critical first step: the synthesis of this compound from various potential starting materials.

Synthetic Strategies and Starting Materials

The synthesis of this compound can be approached through several strategic disconnections. The most direct and convergent approach involves the esterification of a pre-functionalized benzoic acid derivative. Alternatively, a more linear synthesis can be employed, starting with a simpler aromatic compound and sequentially introducing the required functional groups.

The primary starting materials for these approaches can be categorized as follows:

-

Direct Precursor: 4-(2-oxopropyl)benzoic acid

-

Functionalized Aromatic Precursors:

-

Substituted Ethyl Benzoates (e.g., Ethyl 4-aminobenzoate, Ethyl 4-bromobenzoate)

-

Substituted Benzoic Acids (e.g., 4-aminobenzoic acid)

-

-

Basic Aromatic Building Blocks:

-

Benzoic Acid

-

Ethylbenzene

-

The selection of a particular starting material will depend on its commercial availability, cost, and the desired scale of the synthesis, as well as the laboratory's capabilities for performing specific chemical transformations.

Key Synthetic Transformations and Experimental Protocols

Route 1: Esterification of 4-(2-oxopropyl)benzoic acid

The most straightforward synthesis of this compound is the Fischer esterification of 4-(2-oxopropyl)benzoic acid with ethanol in the presence of an acid catalyst.[1] This method is often high-yielding and procedurally simple.

Starting Material: 4-(2-oxopropyl)benzoic acid

Experimental Protocol: Fischer Esterification

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(2-oxopropyl)benzoic acid (1.0 eq.).

-

Add a sufficient volume of absolute ethanol to dissolve the starting material upon heating.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Route 2: Synthesis from Functionalized Aromatic Precursors

A common strategy in organic synthesis is to start with a commercially available, functionalized aromatic compound and elaborate it to the desired target molecule.

Ethyl 4-aminobenzoate (Benzocaine) can serve as a starting material. The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups. While a direct conversion to the 2-oxopropyl group in a single step is not standard, a multi-step sequence involving a Sandmeyer-type reaction to introduce a handle for further elaboration is conceivable. For instance, conversion to a halide followed by a coupling reaction could be explored.

Starting Material: Ethyl 4-aminobenzoate

Experimental Protocol: Synthesis of Ethyl 4-aminobenzoate

A common precursor to Ethyl 4-aminobenzoate is Ethyl 4-nitrobenzoate, which can be reduced to the corresponding amine.

-

In a round-bottom flask, suspend Ethyl 4-nitrobenzoate (1.0 eq.) in ethanol.[2]

-

Add a solution of ammonium chloride in water.[2]

-

Add indium powder and heat the mixture at reflux for 2.5 hours.[2]

-

After cooling, dilute the reaction mixture with water and filter.[2]

-

Extract the filtrate with dichloromethane.[2]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

-

The crude product can be purified by recrystallization to yield Ethyl 4-aminobenzoate.[2]

Note: The subsequent conversion of the amino group to the 2-oxopropyl group would require further synthetic steps, such as a Meerwein arylation with acetone or a related enone system, which is a more advanced and less common transformation.

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring. In principle, one could envision the acylation of a suitable benzene derivative to introduce the 2-oxopropyl group. However, direct acylation of benzoic acid or its esters is challenging due to the deactivating nature of the carboxyl and ester groups. A more plausible, albeit longer, route would involve the Friedel-Crafts acylation of a less deactivated aromatic, followed by functional group manipulations to install the ethyl ester. For example, acylation of ethylbenzene followed by oxidation of the ethyl group to a carboxylic acid and subsequent esterification is a theoretical possibility, though chemoselectivity would be a significant challenge.

Starting Material: Ethylbenzene

General Concept for Friedel-Crafts Acylation:

-

The aromatic substrate (e.g., ethylbenzene) is treated with an acylating agent (e.g., chloroacetone or a related derivative) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

-

The reaction introduces the acyl group onto the aromatic ring.

-

Subsequent oxidation of the ethyl group to a carboxylic acid would be necessary.

-

Finally, esterification of the carboxylic acid would yield the target molecule.

Challenges: The Friedel-Crafts acylation of ethylbenzene would likely yield a mixture of ortho and para isomers. Furthermore, selective oxidation of the ethyl group in the presence of the newly introduced ketone functionality would be difficult to achieve.

Quantitative Data

The following table summarizes typical yields for some of the key transformations discussed. It is important to note that yields can vary significantly based on reaction scale, purity of reagents, and specific reaction conditions.

| Starting Material | Transformation | Product | Typical Yield (%) |

| 4-(2-oxopropyl)benzoic acid | Fischer Esterification | This compound | >90 (expected) |

| Ethyl 4-nitrobenzoate | Reduction | Ethyl 4-aminobenzoate | 90[2] |

| p-aminobenzoic acid | Fischer Esterification | Ethyl 4-aminobenzoate | 91-100[3] |

Workflow for Synthetic Route Selection

The choice of synthetic route is a critical decision in any chemical synthesis campaign. The following diagram illustrates a logical workflow for selecting a starting material and synthetic strategy for this compound.

Caption: Workflow for selecting a synthetic route to this compound.

Conclusion

The synthesis of this compound can be achieved through various pathways, with the most direct being the esterification of 4-(2-oxopropyl)benzoic acid. For researchers and drug development professionals, the selection of the optimal synthetic route will be dictated by the availability and cost of starting materials, the desired scale of the synthesis, and the technical capabilities of the laboratory. While multi-step syntheses from more basic starting materials are possible, they often present challenges in terms of regioselectivity and chemoselectivity. Therefore, a convergent approach starting from a pre-functionalized precursor is generally preferred for efficiency and predictability. This guide provides the foundational knowledge for embarking on the synthesis of this valuable chemical intermediate.

References

An In-depth Technical Guide to Ethyl 4-(2-oxopropyl)benzoate

This technical guide provides a comprehensive overview of Ethyl 4-(2-oxopropyl)benzoate, a valuable compound in chemical research. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical identity, properties, synthesis, and spectral characterization.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] Its chemical structure consists of an ethyl benzoate core substituted at the para-position with a 2-oxopropyl group.

Key Structural Features:

-

An aromatic benzene ring.

-

An ethyl ester functional group (-COOCH₂CH₃).

-

A ketone functional group within a propyl side chain (-CH₂COCH₃).

The presence of these distinct functional groups, namely the ketone and the ester, allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.[1]

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 73013-51-1 | [1][2] |

| Molecular Formula | C₁₂H₁₄O₃ | [1][2] |

| Molecular Weight | 206.24 g/mol | [1][2] |

| InChI Key | RJNSZJDYXNBUEF-UHFFFAOYSA-N | [1] |

| Purity | Typically ≥95% | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique used for this purpose.[1]

| ¹³C NMR Chemical Shifts (Predicted) | Description |

| Downfield region | Two distinct signals for the ester and ketone carbonyl carbons. |

| 120-140 ppm | Signals corresponding to the aromatic carbons. |

| Upfield region | Signals for the aliphatic carbons of the ethyl and oxopropyl groups. |

Note: The table presents predicted chemical shift regions as detailed in the literature; experimental values may vary based on solvent and instrument parameters.[1]

Experimental Protocols

The following sections detail key experimental methodologies related to this compound.

A primary method for synthesizing this compound is through the esterification of 4-(2-oxopropyl)benzoic acid.[1]

Methodology:

-

Combine 4-(2-oxopropyl)benzoic acid and an excess of ethanol in a round-bottom flask.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the reaction mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

The ester functional group can be cleaved through hydrolysis under basic conditions (saponification) to yield the corresponding carboxylic acid.[1]

Methodology:

-

Dissolve this compound in a suitable solvent mixture, such as ethanol and water.

-

Add an aqueous solution of a strong base, typically sodium hydroxide.[1]

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue with a strong acid (e.g., hydrochloric acid) to precipitate the 4-(2-oxopropyl)benzoic acid.

-

Collect the solid product by filtration, wash with cold water, and dry to obtain the hydrolyzed product.

Visualization of Chemical Structure

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

References

Commercial Availability and Synthetic Guide for Ethyl 4-(2-oxopropyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic routes for Ethyl 4-(2-oxopropyl)benzoate (CAS No: 73013-51-1), a valuable building block in pharmaceutical and chemical research. This document includes a summary of commercial suppliers, detailed experimental protocols for its synthesis, and key physical and chemical properties to support laboratory applications.

Commercial Availability

This compound is available from a number of chemical suppliers, primarily for research and development purposes. The purity of the commercially available compound is typically around 95%. Below is a summary of suppliers offering this product. For the most current pricing and availability, it is recommended to contact the suppliers directly.

| Supplier | Catalog Number | Purity | Available Quantities |

| BenchChem | B1342161 | ~95% | Inquire |

| Rieke Metals | 7610 | Inquire | Inquire |

| ChemicalBook | CB81010448 | Inquire | Inquire |

| Angene International | AG005CYA | Inquire | Inquire |

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value |

| CAS Number | 73013-51-1[1] |

| Molecular Formula | C₁₂H₁₄O₃[1] |

| Molecular Weight | 206.24 g/mol [1] |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

Synthesis of this compound

The primary route for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 4-(2-oxopropyl)benzoic acid, with ethanol in the presence of an acid catalyst.

Step 1: Synthesis of 4-(2-oxopropyl)benzoic acid (Precursor)

Step 2: Fischer Esterification of 4-(2-oxopropyl)benzoic acid

The following is a generalized experimental protocol for the Fischer esterification of a benzoic acid derivative, which can be adapted for the synthesis of this compound.

Materials:

-

4-(2-oxopropyl)benzoic acid

-

Anhydrous Ethanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(2-oxopropyl)benzoic acid in an excess of anhydrous ethanol. A significant molar excess of ethanol is used to drive the equilibrium towards the product.

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Transfer the organic solution to a separatory funnel and wash it sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acidic catalyst), and finally with brine.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Remove the organic solvent by rotary evaporation to yield the crude this compound.

-

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Experimental and Logical Diagrams

To visualize the procurement and synthesis workflow, the following diagrams are provided.

Caption: A typical procurement workflow for acquiring research chemicals.

Caption: A logical workflow for the synthesis of this compound.

References

A Technical Guide to the Potential Biological Activities of Ethyl 4-(2-oxopropyl)benzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the synthesized derivatives of Ethyl 4-(2-oxopropyl)benzoate and their potential applications in pharmacology. It consolidates current research on their anticancer, antimicrobial, and anti-inflammatory properties, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate further investigation and drug development.

Anticancer Activities

Several derivatives of ethyl benzoate have demonstrated significant potential as anticancer agents. Research has focused on their ability to inhibit cancer cell growth and induce apoptosis through various molecular mechanisms.

Quantitative Data on Anticancer Activity

The cytotoxic effects of various ethyl benzoate derivatives have been evaluated against multiple cancer cell lines. Key quantitative findings are summarized below.

| Compound/Derivative | Cancer Cell Line | Assay Type | Key Quantitative Results | Reference |

| Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex | Ehrlich Ascites Carcinoma (EAC) | In Vivo (mice) | 40.70% cell growth inhibition at 0.5 mg/kg | [1] |

| 58.98% cell growth inhibition at 1.0 mg/kg | [1] | |||

| MCF-7 (Human Breast Cancer) | In Vitro | Dose-dependent reduction in growth and proliferation | [1] | |

| O-(methyl)-2-((2-oxopropyl)selanyl)benzoate | MCF-7 (Human Breast Cancer) | In Vitro | Cytotoxic activity identified | [2] |

| 3,6-diphenyl-[1][2][3]triazolo [3,4-b][2][3][4]thiadiazole derivatives of benzoic acid | MCF-7 (Human Breast Cancer) | MTT Assay | IC₅₀: 18.7 µM and 15.6 µM for compounds 2 and 14 | [5] |

| 2-Oxo-2-phenylethyl-4-(2-oxo-2-phenylethoxy) benzoate | Various | MTT Assay | 52.2% to 91.2% cancer cell inhibition | [5] |

| Benzoxazepine Derivatives | A549, HeLa, Caco-2, MCF-7 | MTT Assay | IC₅₀ values ranging from 0.003 to 209.46 µg/mL | [6] |

Signaling Pathway for Apoptosis Induction

The Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex has been shown to induce apoptosis in MCF-7 breast cancer cells. This process involves the activation of a cascade of pro-apoptotic genes and the suppression of anti-apoptotic genes, leading to programmed cell death.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., dissolved in DMSO, final concentration < 1%) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (DMSO).[6]

-

MTT Addition: After incubation, the medium is removed, and 100 µL of fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: The plate is gently shaken to ensure complete dissolution, and the absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Activities

Derivatives of ethyl benzoate, particularly Schiff bases, have been synthesized and evaluated for their efficacy against various pathogenic bacteria and fungi.

Quantitative Data on Antimicrobial Activity

The antimicrobial potential is often assessed using the disc-diffusion method, where the diameter of the zone of inhibition indicates the potency of the compound.

| Compound/Derivative | Microorganism | Assay Type | Zone of Inhibition (mm) at µg/mL | Reference |

| (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate (E4AB) | Bacillus subtilis (Gram +) | Disc-Diffusion | 250: 7, 500: 8, 1000: 10 | [3][4] |

| Enterobacter (Gram -) | Disc-Diffusion | 250: 9, 500: 10, 1000: 12 | [3][4] | |

| Fusarium oxysporum (Fungus) | Disc-Diffusion | 250: 10, 500: 13, 1000: 16 | [3][4] | |

| Ethyl 4-[2-benzamido-4-methylthiazol-3(2H)-yl)]benzoates | Various Gram + and Gram - bacteria | Not specified | Exhibited significant to good antibacterial activities | [7] |

Experimental Workflow: Disc-Diffusion Assay

The disc-diffusion method is a standard procedure for preliminary screening of antimicrobial activity. It provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth.

Experimental Protocol: Disc-Diffusion Method

-

Media Preparation: A suitable growth medium (e.g., Mueller-Hinton agar for bacteria, Potato Dextrose Agar for fungi) is prepared, sterilized by autoclaving, and poured into sterile Petri dishes.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared (e.g., to a 0.5 McFarland turbidity standard).

-

Plate Inoculation: The surface of the agar plate is uniformly swabbed with the microbial suspension.

-

Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with known concentrations of the test compound dissolved in a suitable solvent (e.g., DMSO). A negative control disc (solvent only) and a positive control disc (standard antibiotic) are also prepared. The discs are then placed firmly on the surface of the inoculated agar.[3][4]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: Following incubation, the diameter of the clear zone around each disc where microbial growth is inhibited is measured in millimeters.

Anti-inflammatory Activities

The anti-inflammatory potential of ethyl benzoate derivatives has been explored, with several compounds showing promising results in preclinical models. This activity is often linked to the inhibition of inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used acute inflammation assay to screen for anti-inflammatory agents.

| Compound/Derivative | Model | Dose | % Edema Inhibition | Reference |

| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan Paw Edema (Rat) | 25 mg/kg | 48.9 - 63.1% | [8] |

| 125 mg/kg | (Comparable to Diclofenac) | [8] | ||

| Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate (Monoclinic form) | Carrageenan Paw Edema | 20 mg/kg | Powerful anti-inflammatory and analgesic effects (Exceeded Piroxicam and Meloxicam) | [9] |

| Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate (Orthorhombic form) | Carrageenan Paw Edema | 20 mg/kg | Weak anti-inflammatory and moderate analgesic effects | [9] |

Logical Relationship: Synthesis to Biological Evaluation

The development of novel therapeutic agents follows a logical progression from chemical synthesis to biological testing. A new compound is first synthesized and its structure confirmed before it undergoes a battery of biological assays to determine its potential activities.

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week.

-

Grouping and Administration: Animals are divided into groups: a control group, a standard group (receiving a known anti-inflammatory drug like Diclofenac), and test groups (receiving different doses of the test compound). The compounds are typically administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.[8][9]

-

Edema Induction: A 0.1 mL injection of 1% w/v carrageenan solution in saline is administered into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: The paw volume is measured immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [ (V_c - V_t) / V_c ] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

This guide highlights the significant therapeutic potential of this compound derivatives. The presented data and protocols serve as a foundational resource for researchers aiming to design and develop novel, more effective agents for treating cancer, microbial infections, and inflammatory diseases. Further preclinical and clinical research is imperative to translate these findings into viable therapeutic options.

References

- 1. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 73013-51-1 | Benchchem [benchchem.com]

- 3. scirp.org [scirp.org]

- 4. Synthesis, Crystal Structure and Antimicrobial Activity of (E)-ethyl-4-(2-oxoacenaphthylen-1(2<i>H</i>)-ylideneamino) benzoate [file.scirp.org]

- 5. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Ethyl 4-(2-oxopropyl)benzoate: A Versatile Scaffold in Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 4-(2-oxopropyl)benzoate is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of biologically active compounds. Its unique structure, featuring a benzoate ring, a keto group, and an ethyl ester, provides multiple points for chemical modification, enabling the development of novel therapeutic agents targeting various diseases. This document provides detailed application notes, experimental protocols, and data on derivatives of this compound, highlighting its potential in drug discovery and development.

Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties. The core structure can be readily modified to optimize potency, selectivity, and pharmacokinetic profiles.

Anticancer Activity: Certain derivatives have shown promising cytotoxic effects against cancer cell lines. For instance, the ether-linked derivative, Ethyl 4-[(4-methylbenzyl)oxy] benzoate, has been demonstrated to induce apoptosis in breast cancer cells through the modulation of key signaling pathways.

Antimicrobial Activity: Schiff base derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These compounds have shown inhibitory activity against various bacterial and fungal strains.

Data on Bioactive Derivatives

The following tables summarize the biological activity of representative derivatives synthesized from or related to this compound.

Table 1: Anticancer Activity of Ethyl 4-[(4-methylbenzyl)oxy] benzoate Complex

| Cell Line | Compound | Concentration | % Cell Growth Inhibition | Reference |

| Ehrlich Ascites Carcinoma (EAC) | Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex | 0.5 mg/kg | 40.70% | [1] |

| Ehrlich Ascites Carcinoma (EAC) | Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex | 1.0 mg/kg | 58.98% | [1] |

| Ehrlich Ascites Carcinoma (EAC) | Cisplatin (Control) | 1.0 mg/kg | 59.2% | [1] |

Table 2: Antimicrobial Activity of (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate

| Microorganism | Concentration (µg/mL) | Zone of Inhibition (mm) | Reference |

| Bacillus subtilis | 250 | 8 | |

| Bacillus subtilis | 500 | 10 | |

| Bacillus subtilis | 1000 | 12 | |

| Enterobacter sp. | 250 | 9 | |

| Enterobacter sp. | 500 | 12 | |

| Enterobacter sp. | 1000 | 14 | |

| Fusarium oxysporum f. sp. cubense | 250 | 10 | |

| Fusarium oxysporum f. sp. cubense | 500 | 13 | |

| Fusarium oxysporum f. sp. cubense | 1000 | 15 |

Signaling Pathways and Experimental Workflows

Apoptotic Pathway of Ethyl 4-[(4-methylbenzyl)oxy] benzoate Complex

The anticancer derivative, Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex, exerts its cytotoxic effects by inducing apoptosis. This process is mediated through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. A simplified representation of this signaling pathway is provided below.[1]

Caption: Apoptotic pathway induced by Ethyl 4-[(4-methylbenzyl)oxy] benzoate.

General Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of derivatives of this compound.

Caption: General workflow for synthesis and evaluation of derivatives.

Experimental Protocols

1. Synthesis of 4-(2-oxopropyl)benzoic acid

A detailed experimental protocol for the synthesis of 4-(2-oxopropyl)benzoic acid, the precursor to this compound, is described below. This procedure is adapted from a method for the synthesis of a related compound, (Z)-4-(3-Hydroxy-4-methoxy-4-oxobut-2-enoyl)benzoic Acid.[2]

-

Materials: 4-Acetylbenzoic acid, Dimethyl oxalate, Sodium methoxide, Methanol, 1M HCl, Petroleum ether, Toluene.

-

Procedure:

-

Prepare a solution of sodium methoxide from sodium and methanol.

-

Add dimethyl oxalate to the sodium methoxide solution.

-

Add 4-acetylbenzoic acid to the reaction mixture and heat to 60°C with stirring.

-

Continue heating at 40°C overnight.

-

Filter the resulting precipitate and wash with petroleum ether and toluene.

-

Add 1M HCl to the precipitate and stir for 1 hour.

-

The resulting product, 4-(2-oxopropyl)benzoic acid, can then be isolated and purified.

-

2. Synthesis of this compound (Fischer Esterification)

This protocol describes the synthesis of the title compound via Fischer esterification of the corresponding carboxylic acid.

-

Materials: 4-(2-oxopropyl)benzoic acid, Anhydrous ethanol, Concentrated sulfuric acid, Sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Ethyl acetate.

-

Procedure:

-

Dissolve 4-(2-oxopropyl)benzoic acid in an excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

3. Synthesis of Ethyl 4-[(4-methylbenzyl)oxy] benzoate

This protocol details the synthesis of the anticancer derivative.

-

Materials: Ethyl-4-hydroxybenzoate, 4-methylbenzylbromide, Anhydrous potassium carbonate, Acetone, Dichloromethane.

-

Procedure:

-

A mixture of ethyl-4-hydroxybenzoate and 4-methylbenzylbromide in acetone is refluxed for 14 hours over anhydrous potassium carbonate.

-

The solvent is removed in vacuo.

-

The remaining solid is dissolved in water and extracted with dichloromethane.

-

The product crystallizes from the dichloromethane solution upon standing overnight.

-

The crystals are filtered, washed, and dried.

-

4. Synthesis of (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate

This protocol outlines the synthesis of the antimicrobial Schiff base derivative.

-

Materials: Acenaphthenequinone, Ethyl-4-aminobenzoate, Methanol, Formic acid.

-

Procedure:

-

Acenaphthenequinone and ethyl-4-aminobenzoate are dissolved in methanol.

-

A catalytic amount of formic acid is added, and the mixture is refluxed overnight.

-

The solvent is removed to yield the crude compound.

-

The product can be purified by recrystallization from ethanol.

-

5. Antimicrobial Activity Assay (Disc-Diffusion Method)

This protocol describes the evaluation of the antimicrobial activity of the synthesized compounds.

-

Materials: Synthesized compound, DMSO (solvent), Nutrient agar plates, Bacterial/fungal strains, Sterile discs, Antibiotic zone reader.

-

Procedure:

-

Prepare solutions of the test compound in DMSO at various concentrations (e.g., 250, 500, 1000 µg/mL).

-

Impregnate sterile paper discs with the test solutions.

-

Place the discs on nutrient agar plates previously swabbed with the microbial culture.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition around each disc.

-

References

Synthetic Protocols for the Derivatization of Ethyl 4-(2-oxopropyl)benzoate: Application Notes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of Ethyl 4-(2-oxopropyl)benzoate. This versatile building block possesses three key reactive sites amenable to derivatization: the ketone carbonyl group, the active methylene protons alpha to the ketone, and the ethyl ester moiety. These protocols outline methodologies for the synthesis of a variety of derivatives, which can be valuable intermediates in drug discovery and materials science.

I. Reactions Involving the Ketone Carbonyl Group

The ketone functionality of this compound is a prime target for carbon-carbon and carbon-nitrogen bond formation, as well as reduction.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for converting ketones into alkenes.[1][2] In the case of this compound, this reaction can be employed to introduce a variety of substituted vinyl groups. A general protocol for the synthesis of an alkene derivative is provided below.

Experimental Protocol: Synthesis of Ethyl 4-(2-methylenepropyl)benzoate

-

Preparation of the Wittig Reagent: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath. Add n-butyllithium (1.05 eq) dropwise. The formation of the ylide is indicated by a color change. Stir the resulting mixture at 0 °C for 1 hour.[3]

-

Reaction with Ketone: Dissolve this compound (1.0 eq) in anhydrous THF and slowly add it to the prepared Wittig reagent at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired alkene.

Quantitative Data for Wittig Reactions on a Related Substrate

| Substrate | Wittig Reagent | Solvent | Time (h) | Yield (%) | Reference |

| Ethyl 4-(4-oxocyclohexyl)benzoate | Methyltriphenylphosphonium bromide/n-BuLi | THF | 12-24 | Not specified | [3] |

| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | None | 0.25 | 80-85 (E isomer) | [4][5] |

Experimental Workflow: Wittig Reaction

References

Application Notes and Protocols: Ethyl 4-(2-oxopropyl)benzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ethyl 4-(2-oxopropyl)benzoate as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a ketone and an ester group, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, including heterocyclic compounds of medicinal interest.

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₃ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| CAS Number | 73013-51-1 | [1] |

| Appearance | Typically a colorless to pale yellow oil or low-melting solid | |

| Purity | Commonly available at ≥95% | [1] |

| Solubility | Soluble in common organic solvents such as ethanol, methanol, and dichloromethane. |

Spectroscopic Data (Predicted/Typical Values)

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | Multiplicity | Integration | Assignment |

| 8.05 | d, J = 8.4 Hz | 2H | Ar-H | |

| 7.30 | d, J = 8.4 Hz | 2H | Ar-H | |

| 4.39 | q, J = 7.1 Hz | 2H | -OCH₂CH₃ | |

| 3.90 | s | 2H | -CH₂CO- | |

| 2.22 | s | 3H | -COCH₃ | |

| 1.40 | t, J = 7.1 Hz | 3H | -OCH₂CH₃ |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | Assignment |

| 205.5 | C=O (ketone) | |

| 166.0 | C=O (ester) | |

| 141.0 | Ar-C | |

| 130.0 | Ar-CH | |

| 128.5 | Ar-CH | |

| 128.0 | Ar-C | |

| 61.2 | -OCH₂CH₃ | |

| 49.5 | -CH₂CO- | |

| 29.8 | -COCH₃ | |

| 14.3 | -OCH₂CH₃ |

| IR (Infrared) | ν (cm⁻¹) | Assignment |

| ~1720 | C=O stretch (ester) | |

| ~1710 | C=O stretch (ketone) | |

| ~1610, ~1500 | C=C stretch (aromatic) | |

| ~1275, ~1100 | C-O stretch (ester) |

Applications in Heterocyclic Synthesis

This compound is an excellent precursor for the synthesis of various heterocyclic systems due to its 1,4-dicarbonyl-like structure. The ketone and the ester functionalities can undergo condensation reactions with dinucleophiles to form five- and six-membered rings.

Synthesis of Substituted Pyrroles via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classical method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[2][3] this compound can serve as the 1,4-dicarbonyl equivalent for the preparation of highly functionalized pyrroles.

Caption: Workflow for the Paal-Knorr synthesis of pyrroles.

Experimental Protocol: Synthesis of Ethyl 4-(5-methyl-2-phenyl-1H-pyrrol-3-yl)benzoate

This protocol describes the synthesis of a substituted pyrrole using this compound and aniline as the primary amine.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.1 eq)

-

Glacial Acetic Acid

-

Ethanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., 4:1 v/v).

-

Add aniline (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature and concentrate under reduced pressure to remove the solvents.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure Ethyl 4-(5-methyl-2-phenyl-1H-pyrrol-3-yl)benzoate.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time (h) | Yield (%) |

| This compound | Aniline | Ethanol/Glacial Acetic Acid | Reflux | 4-6 | 75-85 (Est.) |

| This compound | Benzylamine | Toluene (with Dean-Stark) | Reflux | 6-8 | 70-80 (Est.) |

| This compound | Ammonium Acetate | Glacial Acetic Acid | Reflux | 8-12 | 60-70 (Est.) |

Synthesis of Substituted Pyridazines